2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride
Overview
Description
2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a diethylamino group and a p-tolyl group attached to the acetonitrile moiety. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Scientific Research Applications
2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the creation of new compounds for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of p-tolualdehyde with diethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyanation: The intermediate Schiff base is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide to form the nitrile compound.
Hydrochloride Formation: The final step involves the conversion of the nitrile compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or p-tolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced products such as primary amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross biological membranes, while the nitrile group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(p-tolyl)acetonitrile hydrochloride: Similar structure but with dimethylamino group instead of diethylamino group.
2-(Diethylamino)-2-(m-tolyl)acetonitrile hydrochloride: Similar structure but with m-tolyl group instead of p-tolyl group.
2-(Diethylamino)-2-(o-tolyl)acetonitrile hydrochloride: Similar structure but with o-tolyl group instead of p-tolyl group.
Uniqueness
2-(Diethylamino)-2-(p-tolyl)acetonitrile hydrochloride is unique due to the presence of the diethylamino group, which can influence its reactivity and interaction with other molecules. The p-tolyl group also contributes to its distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(diethylamino)-2-(4-methylphenyl)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12;/h6-9,13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGBJKDFHRASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=C(C=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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